MIDD0301

Descripción

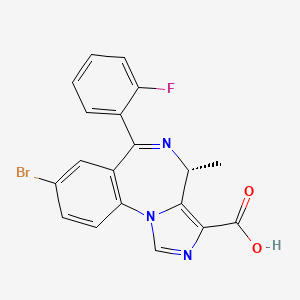

Structure

3D Structure

Propiedades

Fórmula molecular |

C19H13BrFN3O2 |

|---|---|

Peso molecular |

414.2344 |

Nombre IUPAC |

(4R)-8-bromo-6-(2-fluorophenyl)-4-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid |

InChI |

InChI=1S/C19H13BrFN3O2/c1-10-18-17(19(25)26)22-9-24(18)15-7-6-11(20)8-13(15)16(23-10)12-4-2-3-5-14(12)21/h2-10H,1H3,(H,25,26)/t10-/m1/s1 |

Clave InChI |

OSBXEAZWQGBYFU-SNVBAGLBSA-N |

SMILES |

CC1C2=C(N=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4F)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MIDD0301; MIDD0 301; MIDD0-301 |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of MIDD0301 in Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic respiratory disease characterized by airway inflammation, bronchoconstriction, and airway hyperresponsiveness (AHR). While current treatments, such as corticosteroids and β2-agonists, are effective for many patients, there remains a significant need for novel therapeutic agents with alternative mechanisms of action, particularly for severe and steroid-resistant asthma.[1][2] MIDD0301 is a first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, offering a novel therapeutic approach to asthma management.[1][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Targeting GABA-A Receptors in the Lung

The primary mechanism of action of this compound involves its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While traditionally known for their role in inhibitory neurotransmission in the central nervous system (CNS), functional GABA-A receptors are also expressed on various cell types in the lungs, including airway smooth muscle (ASM) cells and inflammatory cells such as T cells and macrophages. This compound is a positive allosteric modulator that enhances the effect of GABA on the receptor, leading to increased chloride influx and hyperpolarization of the cell membrane. This action results in two key therapeutic effects in the context of asthma: bronchodilation and anti-inflammatory activity. A significant advantage of this compound is its limited ability to cross the blood-brain barrier, thereby minimizing the potential for CNS-related side effects commonly associated with other GABA-A receptor modulators.

Signaling Pathway of this compound

The binding of this compound to a specific site on the GABA-A receptor potentiates the receptor's response to GABA. This leads to a prolonged opening of the chloride channel, increased chloride ion influx, and subsequent hyperpolarization of the cell membrane. In airway smooth muscle cells, this hyperpolarization counteracts the depolarization required for muscle contraction, leading to relaxation and bronchodilation. In inflammatory cells, this modulation of ion flow can interfere with signaling pathways necessary for their activation and the release of pro-inflammatory cytokines.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of asthma.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Asthma

| Parameter | Treatment Group | Result | Significance | Reference |

| Airway Hyperresponsiveness (AHR) | Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (50 mg/kg, p.o., b.i.d.) | Significant reduction in AHR at 12.5 mg/mL methacholine (B1211447) | p < 0.05 | |

| Ovalbumin-sensitized/challenged (ova s/c) mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in AHR at 12.5 mg/mL methacholine | p < 0.05 | ||

| Inflammatory Cell Infiltration (BALF) | ||||

| Total Leukocytes | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in total inflammatory cells | p < 0.05 | |

| Eosinophils/Alveolar Macrophages (Siglec F+) | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in Siglec F+ cells | p < 0.05 | |

| Macrophages (F4/80+) | ova s/c mice + this compound (100 mg/kg, p.o., b.i.d.) | Significant reduction in F4/80+ cells | p < 0.05 | |

| CD4+ T cells | ova s/c mice + this compound (20 mg/kg, p.o., b.i.d.) | Significant reduction in airway CD4+ T cells | Not specified | |

| Lung Cytokine Expression | ||||

| IL-17A | ova s/c mice + this compound | Reduced expression | Not specified | |

| IL-4 | ova s/c mice + this compound | Reduced expression | Not specified | |

| TNF-α | ova s/c mice + this compound | Reduced expression | Not specified | |

| IL-10 | ova s/c mice + this compound | No change in expression | Not specified |

Table 2: Ex Vivo and In Vivo Bronchodilatory Effects of this compound

| Experimental Model | Agonist | This compound Concentration/Dose | Effect | Significance | Reference |

| Ex Vivo Guinea Pig Tracheal Rings | Histamine (B1213489) (10 µM) | 25 µM, 50 µM, 100 µM | Dose-dependent relaxation | p < 0.05 | |

| Ex Vivo Human Tracheal Smooth Muscle | Histamine | Not specified | Relaxation | p < 0.05 | |

| Ex Vivo Mouse Precision-Cut Lung Slices | Methacholine (100 nM) | Not specified | 33.4 ± 3.5% relaxation | p < 0.001 | |

| In Vivo A/J Mice (Forced Oscillation) | Methacholine | 5 mM (nebulized) | Significantly diminished increase in central airway resistance | p < 0.05 |

Detailed Experimental Protocols

Ovalbumin-Induced Murine Model of Asthma

This model is used to evaluate the anti-inflammatory and anti-AHR effects of this compound.

-

Sensitization: BALB/c mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in alum on days 0 and 14.

-

Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA for 30 minutes.

-

Treatment: this compound is administered orally (p.o.) twice daily (b.i.d.) for 5 days during the challenge period.

-

AHR Measurement: On day 28, airway hyperresponsiveness to increasing concentrations of nebulized methacholine is assessed using a whole-body plethysmograph.

-

Bronchoalveolar Lavage Fluid (BALF) Analysis: Following AHR measurement, mice are euthanized, and BALF is collected. Total and differential cell counts (eosinophils, macrophages, lymphocytes) are determined.

-

Lung Cytokine Analysis: Lung tissue is homogenized, and the levels of various cytokines (e.g., IL-4, IL-17A, TNF-α) are quantified using methods such as ELISA or multiplex assays.

Ex Vivo Tracheal Ring Relaxation Assay

This assay assesses the direct relaxant effect of this compound on airway smooth muscle.

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: The tracheal rings are pre-contracted with an agonist such as histamine or methacholine to induce a stable contraction.

-

Treatment: Increasing concentrations of this compound are cumulatively added to the organ bath.

-

Measurement: Changes in isometric tension are recorded to determine the extent of relaxation induced by this compound.

Safety and Pharmacokinetics

Preclinical studies have demonstrated a favorable safety profile for this compound. In a 28-day repeat-dose immunotoxicity study in mice, oral administration of this compound did not show signs of general toxicity, as determined by animal weight, organ weight, or hematology. Unlike prednisone, this compound did not cause a reduction in spleen and thymus weights. Furthermore, it did not alter the numbers of circulating lymphocytes, monocytes, and granulocytes, nor did it affect systemic humoral immune function.

Pharmacokinetic studies in mice have shown that after oral administration, this compound has a long half-life in both serum (t1/2 = 13.9 hr) and lung tissue (t1/2 = 3.9 hr). Importantly, brain distribution is very low, which is consistent with the lack of observed adverse CNS effects. When administered via nebulization, therapeutic levels are sustained in the lung for at least 25 minutes, with minimal brain exposure.

Conclusion

This compound represents a promising novel therapeutic candidate for the treatment of asthma with a unique mechanism of action. By targeting GABA-A receptors in the lungs, it exerts both bronchodilatory and anti-inflammatory effects. Preclinical data robustly support its efficacy in reducing airway hyperresponsiveness, inflammation, and bronchoconstriction in relevant animal models. Its favorable safety profile, particularly the lack of systemic immune suppression and limited CNS penetration, further enhances its therapeutic potential. The continued development of this compound could provide a valuable new treatment option for patients with asthma.

References

- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwmrf.org [uwmrf.org]

GABAA Receptor: A Novel Therapeutic Target in Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Asthma, a chronic inflammatory disease of the airways, is characterized by airway hyperresponsiveness, bronchoconstriction, and mucus overproduction. While current therapies, primarily centered on β2-agonists and corticosteroids, are effective for many patients, a significant portion continues to experience symptoms, highlighting the need for novel therapeutic strategies. Emerging evidence points to the γ-aminobutyric acid type A (GABA-A) receptor, traditionally known for its role as the primary inhibitory neurotransmitter receptor in the central nervous system, as a promising, non-traditional target for the management of asthma. This technical guide provides a comprehensive overview of the GABAergic system in the lungs and details the potential of targeting GABA-A receptors for the treatment of asthma.

The GABAergic System in the Airway

The components of a functional GABAergic system, including GABA, its synthesizing enzyme glutamic acid decarboxylase (GAD), and GABA receptors, have been identified in various cells of the airway, including airway smooth muscle (ASM) cells and epithelial cells.[1][2] The airway epithelium is a significant source of endogenous GABA, suggesting a paracrine signaling role within the lung.[2]

GABA-A Receptor Subunit Expression in the Airway

GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition determines the receptor's pharmacological and physiological properties. Studies have identified the mRNA and protein for several GABA-A receptor subunits in human and guinea pig airway smooth muscle and cultured human ASM cells.

Table 1: GABA-A Receptor Subunit Expression in Airway Tissues

| Tissue/Cell Type | Species | Subunits Detected (mRNA) | Subunits Detected (Protein) | Reference |

| Native Airway Smooth Muscle | Human, Guinea Pig | α4, α5, β3, δ, γ1-3, π, θ | α4, α5, β3, γ2 | [3][4] |

| Cultured Airway Smooth Muscle Cells | Human | α4, α5, β3, δ, γ1-3, π, θ | α4, α5, β3, γ2 | |

| Airway Epithelial Cells | Human, Mouse | α1, α3, α4, β2, π, ρ1-3 | Not specified in detail | |

| Fetal Lung | Rat | α1-6, β1-3, γ1-3, δ, θ, ε, π, ρ1-3 | Not applicable |

This table summarizes the identified GABA-A receptor subunits in various airway components, highlighting the specific expression patterns that may allow for targeted therapeutic intervention.

GABA-A Receptor as a Therapeutic Target

The functional presence of GABA-A receptors on key cell types involved in asthma pathophysiology, including airway smooth muscle cells, epithelial cells, and immune cells, positions it as a multifaceted therapeutic target.

Airway Smooth Muscle Relaxation

Activation of GABA-A receptors on airway smooth muscle cells leads to membrane hyperpolarization through chloride ion influx, which in turn promotes smooth muscle relaxation. This provides a direct mechanism for bronchodilation.

Studies using guinea pig tracheal rings have demonstrated that the GABA-A selective agonist, muscimol, can relax contractions induced by various bronchoconstrictors like substance P and histamine. This effect is inhibited by the GABA-A selective antagonist, gabazine.

Table 2: Effect of GABA-A Receptor Modulators on Airway Smooth Muscle Contraction

| Agonist/Antagonist | Model | Contractile Agent | Effect | Reference |

| Muscimol (100 µM) | Guinea Pig Tracheal Rings | Substance P (1 µM) | Relaxation | |

| Muscimol (100 µM) | Guinea Pig Tracheal Rings | Histamine (10 µM) | Relaxation | |

| Gabazine (100 µM) + Muscimol (100 µM) | Guinea Pig Tracheal Rings | Substance P (1 µM) | Attenuation of muscimol-induced relaxation | |

| PI320 (5 µM) | Guinea Pig Tracheal Rings | Acetylcholine | Relaxation | |

| Gabazine (200 µM) + PI320 | Guinea Pig Tracheal Rings | Acetylcholine | Partial reversal of PI320-induced relaxation |

This table presents quantitative data from key studies demonstrating the bronchodilatory effects of GABA-A receptor agonists.

Modulation of Mucus Production

The GABAergic system in airway epithelial cells plays a crucial role in mucus overproduction, a key feature of asthma. Activation of this system is linked to increased mucus secretion. Conversely, blocking this GABA signaling can reduce mucus production. In asthmatic mice, inhalation of substances that block the GABA signaling system significantly reduces airway mucus production. This suggests that GABA-A receptor antagonists could be beneficial in controlling mucus hypersecretion in asthma.

Immunomodulatory Effects

GABA-A receptors are also expressed on various immune cells, including T-cells and macrophages. Activation of these receptors can suppress inflammatory responses. Specifically, GABA-A receptor activation has been shown to inhibit T-cell responses and reduce cytokine production by macrophages. In a murine asthma model, global knockout of the GABA-A receptor α4-subunit led to increased airway inflammation and reactivity, suggesting a protective role for this subunit in allergic lung sensitization. Therefore, GABA-A receptor agonists, particularly those selective for the α4-subunit, hold therapeutic potential by not only inducing direct airway smooth muscle relaxation but also by inhibiting airway inflammation.

Signaling Pathways

The therapeutic potential of targeting GABA-A receptors in asthma stems from its involvement in multiple signaling pathways that influence bronchoconstriction, inflammation, and mucus production.

Caption: Signaling pathways of the GABA-A receptor in asthma.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of GABA-A receptors in the airways.

Western Blotting for GABA-A Receptor Subunit Protein Expression

This technique is used to identify the presence of specific GABA-A receptor subunit proteins in tissue or cell lysates.

Caption: Workflow for Western blotting of GABA-A receptor subunits.

Protocol Summary:

-

Sample Preparation: Tissues (e.g., human or guinea pig airway smooth muscle) are homogenized, and proteins are extracted.

-

SDS-PAGE: Protein lysates are separated by size using polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated with a blocking agent (e.g., nonfat dry milk) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific for the GABA-A receptor subunits of interest.

-

Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.

Immunohistochemistry for Localization of GABA-A Receptor Subunits

This method is used to visualize the location of GABA-A receptor subunits within the airway tissue.

Protocol Summary:

-

Tissue Preparation: Guinea pig tracheal rings are fixed in formalin, embedded in paraffin, and sectioned.

-

Antigen Retrieval: Sections are dewaxed, rehydrated, and endogenous peroxidase activity is blocked. Heat-mediated antigen retrieval is performed.

-

Staining: Sections are incubated with a primary antibody against a specific GABA-A receptor subunit, followed by a biotinylated secondary antibody and an avidin-biotin-peroxidase complex. The signal is developed with a chromogen, and sections are counterstained.

Tracheal Ring Contraction and Relaxation Studies

This ex vivo method assesses the direct effect of GABA-A receptor modulators on airway smooth muscle tone.

Caption: Experimental workflow for tracheal ring studies.

Protocol Summary:

-

Tissue Preparation: Tracheal rings are isolated from guinea pigs and mounted in organ baths containing Krebs-Henseleit buffer, gassed with 95% O2 and 5% CO2.

-

Contraction: A stable contraction is induced using an agonist such as substance P, histamine, or acetylcholine.

-

Treatment: The GABA-A receptor agonist (e.g., muscimol, PI320) is added, and changes in muscle tension are recorded. In some experiments, rings are pre-treated with a GABA-A antagonist (e.g., gabazine) before the addition of the contractile agent and agonist.

In Vivo Murine Asthma Models

Animal models are essential for evaluating the therapeutic potential of targeting GABA-A receptors in a complex physiological setting.

Protocol Summary (Ovalbumin Sensitization and Challenge Model):

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Challenge: Sensitized mice are subsequently challenged with aerosolized OVA to induce an asthmatic phenotype.

-

Treatment: GABA-A receptor modulators are administered (e.g., orally, by inhalation) before or during the challenge phase.

-

Assessment: Airway hyperresponsiveness, lung inflammation (e.g., eosinophil infiltration), and mucus production are evaluated.

Future Directions and Conclusion

The discovery of a functional GABAergic system in the airways has opened up a new avenue for asthma therapy. The multifaceted role of GABA-A receptors in regulating airway smooth muscle tone, mucus secretion, and inflammation makes them an attractive therapeutic target. The expression of specific GABA-A receptor subunit combinations in the lung, particularly those containing α4 and α5 subunits, which differ from the predominant α1-containing receptors in the brain, offers the potential for developing lung-selective drugs with minimal central nervous system side effects. Further research focusing on the development of subtype-selective, peripherally restricted GABA-A receptor modulators is warranted to translate these promising preclinical findings into novel and effective treatments for asthma.

References

- 1. Discovery of a âneurotransmitterâ system in airway epithelial cells could mean asthma patients will breathe easier - Sunnybrook Hospital [sunnybrook.ca]

- 2. Airway epithelium is a predominant source of endogenous airway GABA and contributes to relaxation of airway smooth muscle tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. GABAA receptors are expressed and facilitate relaxation in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

MIDD0301: A Positive Allosteric Modulator of GABA A Receptors for Targeted Respiratory Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MIDD0301 is a novel, orally available imidazobenzodiazepine that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA A) receptor. Developed with a unique pharmacological profile, this compound is engineered to selectively target GABA A receptors in peripheral tissues, particularly the lungs, while minimizing central nervous system (CNS) penetration and associated side effects. This strategic design makes it a promising first-in-class therapeutic candidate for respiratory diseases such as asthma. Preclinical studies have demonstrated its efficacy in relaxing airway smooth muscle, attenuating airway hyperresponsiveness, and reducing lung inflammation in various animal models. This technical guide provides a comprehensive overview of the pharmacological data, experimental methodologies, and key signaling pathways associated with this compound, intended to support further research and development in the field.

Introduction

The GABA A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the CNS. However, the expression and functional role of GABA A receptors in non-neuronal tissues, including airway smooth muscle and immune cells, have opened new avenues for therapeutic intervention.[1] this compound was developed as a subtype-selective GABA A receptor modulator with limited brain permeability to harness the therapeutic potential of these peripheral receptors for the treatment of asthma.[2] Its mechanism of action involves the potentiation of GABA-induced chloride currents, leading to smooth muscle relaxation and modulation of inflammatory responses in the airways.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology

| Parameter | Value | Cell/Tissue Type | GABAA Receptor Subtype(s) | Reference |

| IC50 | 72 nM | Rat Brain Homogenate | Mixture (predominantly α1–3β2–3γ1–2) | [3] |

| EC50 | 17 nM | Murine CD4+ T Lymphocytes | Not specified | [1] |

| Maximal Potentiation | 512% | Murine CD4+ T Lymphocytes | Not specified | |

| Maximal Potentiation (0.1 µM) | ~250% | Recombinant α1β3γ2 | α1β3γ2 | |

| Maximal Potentiation (1 µM) | ~600% | Recombinant α1β3γ2 | α1β3γ2 | |

| Maximal Potentiation (0.1 µM) | ~200% | Recombinant α2β3γ2 | α2β3γ2 | |

| Maximal Potentiation (1 µM) | ~450% | Recombinant α2β3γ2 | α2β3γ2 | |

| Maximal Potentiation (0.1 µM) | ~150% | Recombinant α3β3γ2 | α3β3γ2 | |

| Maximal Potentiation (1 µM) | ~300% | Recombinant α3β3γ2 | α3β3γ2 | |

| Maximal Potentiation (0.1 µM) | ~100% | Recombinant α5β3γ2 | α5β3γ2 | |

| Maximal Potentiation (1 µM) | ~200% | Recombinant α5β3γ2 | α5β3γ2 |

Note: The IC50 value was determined in a radioligand competition assay with ³H-flunitrazepam. The EC50 and maximal potentiation values were determined from electrophysiology experiments measuring the enhancement of GABA-induced currents.

Table 2: Pharmacokinetic Parameters in Mice (25 mg/kg, oral administration)

| Parameter | Blood | Lung | Brain | Reference |

| Tmax (min) | 20 | Not specified | Not specified | |

| Cmax (µg/g) | 8.24 | 4.39 | 0.48 | |

| AUC (µg*min/g) | 2087.1 | 1390.5 | Not specified | |

| Half-life (t1/2) (hours) | 4-5 | 4-5 | Not specified |

Signaling and Experimental Workflows

Mechanism of Action at the GABAA Receptor

This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA A receptor. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions upon GABA binding. The resulting hyperpolarization of the cell membrane in airway smooth muscle cells leads to relaxation, while in immune cells, it can modulate inflammatory signaling pathways.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of this compound involves a multi-step process, from initial in vitro screening to in vivo efficacy and safety assessment in animal models of asthma.

References

- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vivo Anti-inflammatory Effects of MIDD0301

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory properties of MIDD0301, a first-in-class, orally available, and nebulized positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A receptor). This compound has been developed as a novel therapeutic candidate for asthma, targeting GABA-A receptors in the lungs to reduce both airway constriction and inflammation without causing systemic immune suppression.[1] This document details the key in vivo findings, experimental methodologies, and underlying signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating GABA-A receptors, which are ligand-gated chloride ion channels, on various cells within the airway, including airway smooth muscle (ASM) and immune cells like CD4+ T cells and macrophages.[1][2] This targeted action in the lungs allows for potent local anti-inflammatory activity with minimal central nervous system (CNS) exposure, thereby avoiding sedative side effects.[2][3]

Caption: Workflow for the Ovalbumin-Induced Asthma Model.

Steroid-Resistant Asthma Model

To evaluate this compound in more severe forms of asthma, a steroid-resistant model is utilized.

-

Induction: Severe, acute lung inflammation is induced in mice through the intratracheal instillation of lipopolysaccharide (LPS) and interferon-gamma (IFNγ).

-

Treatment: Nebulized this compound is administered and compared to other treatments like nebulized albuterol, fluticasone, or ineffective oral dexamethasone.

-

Assessment: The primary endpoint is the reduction in bronchoconstriction, measured via plethysmography following a methacholine (B1211447) challenge.

Immunotoxicity Evaluation

To ensure the safety of this compound and confirm it does not cause systemic immunosuppression, a 28-day repeat-dose immunotoxicity study was conducted.

-

Administration: Mice received high doses of this compound (100 mg/kg) orally twice a day for 28 days.

-

Monitoring: General toxicity was assessed by monitoring animal weight, organ (spleen, thymus) weight, and hematology.

-

Humoral Immune Response: To assess systemic immune function, mice were immunized with dinitrophenyl-keyhole limpet hemocyanin (DNP-KLH), and the subsequent IgG antibody response was quantified.

-

Results: this compound did not cause weight loss, changes in lymphoid organ weight, or alterations in circulating lymphocyte numbers, unlike the corticosteroid prednisone. Importantly, it did not impair the systemic humoral immune response, indicating that its anti-inflammatory action is localized to the lung without compromising systemic immunity.

dot

Caption: Therapeutic Logic of this compound for Asthma Treatment.

Conclusion

This compound demonstrates significant in vivo anti-inflammatory effects in preclinical models of asthma. It effectively reduces the infiltration of key inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, into the airways. Furthermore, it decreases the expression of critical pro-inflammatory cytokines, including IL-4, IL-17A, and TNF-α. These anti-inflammatory actions, combined with its ability to relax airway smooth muscle and reduce airway hyperresponsiveness, underscore its potential as a novel dual-action therapeutic for asthma. A key advantage of this compound is its targeted action in the lung, which allows it to achieve these therapeutic effects without the systemic immunosuppression or CNS side effects associated with current and other potential therapies. These findings strongly support the continued development of this compound as a first-in-class asthma medication.

References

- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

MIDD0301: A Novel GABA-A Receptor Modulator for Airway Smooth Muscle Relaxation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of MIDD0301, a first-in-class, orally available and nebulized drug candidate for the treatment of bronchoconstrictive diseases such as asthma. This compound is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. A key feature of this molecule is its limited penetration of the blood-brain barrier, which minimizes the potential for central nervous system (CNS) side effects like sedation, a common concern with other GABA-A receptor activators.[1][2] This document details the mechanism of action, experimental evidence, and methodologies related to this compound's potent airway smooth muscle (ASM) relaxation effects.

Core Mechanism of Action: Targeting Airway GABA-A Receptors

Airway smooth muscle cells express GABA-A receptors, which are ligand-gated chloride ion channels.[1][2][3] The activation of these receptors leads to an influx of chloride ions, causing membrane hyperpolarization. This change in membrane potential inhibits the opening of voltage-gated Ca²⁺ channels, thereby reducing intracellular calcium concentration and leading to smooth muscle relaxation.

This compound acts as a positive allosteric modulator, meaning it enhances the effect of the endogenous ligand, GABA, on the GABA-A receptor. This amplification of the GABAergic signal in the airways is the primary mechanism through which this compound induces bronchodilation. Additionally, this compound has demonstrated anti-inflammatory properties by reducing the numbers of eosinophils, macrophages, and CD4+ T cells in the lungs in murine asthma models.

Quantitative Data Summary

The efficacy of this compound in relaxing airway smooth muscle and reducing airway hyperresponsiveness has been quantified across several preclinical models.

Table 1: Ex Vivo Airway Smooth Muscle Relaxation

| Model System | Agonist (Contraction) | This compound Concentration | Outcome | Reference |

| Guinea Pig Tracheal Rings | 1 µM Substance P | 0 - 100 µM | Significant, concentration-dependent relaxation | |

| Guinea Pig Tracheal Rings | 10 µM Histamine (B1213489) | 100 µM | Significant relaxation over 30 minutes | |

| Human Tracheal Strips | 10 µM Histamine | 100 µM | Significant relaxation, reaching below baseline tension by 30 min | |

| Mouse Precision-Cut Lung Slices | 100 nM Methacholine (B1211447) (MCh) | 100 µM | Reversed MCh-induced airway narrowing by 98.6 ± 11.1% |

Table 2: In Vivo Reduction of Airway Hyperresponsiveness (AHR)

| Animal Model | Administration | This compound Dosage | Key Findings | Reference |

| Ovalbumin-sensitized BALB/c Mice | Oral (p.o.), twice daily for 5 days | 50 mg/kg | Significantly attenuated AHR against 12.5 mg/kg MCh challenge | |

| A/J Mice (MCh sensitive) | Nebulized | 5 mM (10s nebulization) | Inhibited MCh-induced increases in airway resistance | |

| A/J Mice (MCh sensitive) | Nebulized | 10.8 mg/kg | Significant reduction of AHR at later MCh challenges | |

| LPS/IFN-γ induced severe inflammation | Nebulized | 7.2 mg/kg | Similar reduction of AHR compared to albuterol | |

| Ovalbumin & HDM allergic models | Nebulized | 3 - 10 mg/kg | Prophylactically reduced MCh-induced bronchoconstriction |

Table 3: Pharmacokinetic & Binding Profile

| Parameter | Value | Species/System | Reference |

| GABA-A Receptor Binding (IC₅₀) | 26.3 nM | Rat Brain Extract | |

| CD4+ T Cell Current (EC₅₀) | 17 nM | Mouse | |

| Half-life (t₁/₂) in Lung (Oral) | 3.9 hours | Mouse | |

| Half-life (t₁/₂) in Serum (Oral) | 13.9 hours | Mouse | |

| Brain Concentration (vs. circulation) | ~5% | Mouse |

Detailed Experimental Protocols

Ex Vivo Organ Bath Experiments (Guinea Pig/Human Trachea)

This protocol is used to measure the direct effect of this compound on pre-contracted airway tissue.

-

Tissue Preparation: Tracheas are excised from guinea pigs or obtained from human donors. The surrounding connective tissue and epithelium are removed. For guinea pigs, transverse rings (2-3 mm wide) are prepared. For humans, smooth muscle strips are dissected.

-

Apparatus: Tissues are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Protocol:

-

Tissues are equilibrated under a resting tension (e.g., 1.5 g for guinea pig rings).

-

Viability is confirmed by challenging with KCl.

-

A stable contraction is induced using an agonist such as 10 µM histamine or 1 µM substance P.

-

Once a plateau in contraction is reached, this compound (at various concentrations) or vehicle (0.1% DMSO) is added to the bath.

-

Changes in muscle force are recorded over time (e.g., 30-60 minutes) to determine the extent of relaxation.

-

In Vivo Airway Hyperresponsiveness (AHR) Measurement

This protocol assesses the ability of this compound to prevent or reverse bronchoconstriction in live animal models of asthma.

-

Animal Models:

-

Allergic Asthma Model: BALB/c mice are sensitized via intraperitoneal injections of ovalbumin (Ova) and challenged with intranasal Ova to induce an asthmatic phenotype.

-

Severe, Steroid-Resistant Model: Induced by intratracheal installation of lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

-

Drug Administration:

-

Oral (p.o.): this compound is administered by oral gavage, often twice daily for several days leading up to the AHR measurement.

-

Nebulized: Mice are placed in a whole-body plethysmography chamber, and an aerosol of this compound is delivered for a set duration.

-

-

AHR Measurement Technique:

-

Whole-Body Plethysmography (WBP): A non-invasive method where conscious, spontaneously breathing mice are placed in chambers. The instrument measures pressure changes to calculate specific airway resistance (sRaw).

-

Forced Oscillation Technique (flexiVent): Anesthetized, tracheostomized mice are mechanically ventilated. A computer-controlled piston generates pressure oscillations to provide a detailed and direct measurement of lung mechanics, including Newtonian resistance (Rn).

-

-

Challenge Protocol:

-

A baseline measurement of airway mechanics is taken.

-

The vehicle or this compound is administered.

-

Mice are exposed to nebulized methacholine (MCh) in escalating doses to induce bronchoconstriction.

-

Airway resistance is measured after each MCh dose.

-

A dose-response curve is generated to quantify AHR. A reduction in the curve's height or a rightward shift indicates a therapeutic effect.

-

Conclusion

This compound represents a promising drug candidate for asthma and other bronchoconstrictive diseases, operating through a novel mechanism of action. Extensive preclinical data demonstrates its ability to potently relax both central and peripheral airway smooth muscle from multiple species, including humans. It effectively reduces airway hyperresponsiveness in various murine models when administered both orally and via nebulization. The compound's favorable pharmacokinetic profile, particularly its low brain distribution, confers a significant safety advantage by avoiding CNS-related side effects. The detailed protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as a next-generation respiratory therapeutic.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. A novel GABAA receptor ligand this compound with limited blood-brain barrier penetration relaxes airway smooth muscle ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of MIDD0301: A Novel GABAA Receptor Modulator for Airway Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

MIDD0301 is a first-in-class, orally available, small molecule being investigated for the treatment of asthma and other bronchoconstrictive diseases.[1][2] It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABAA) receptor, offering a novel mechanism of action that targets both airway smooth muscle relaxation and inflammation.[1][3] Developed to have limited penetration of the blood-brain barrier, this compound is designed to minimize central nervous system (CNS) side effects, such as sedation, which are common with other GABAA receptor agonists.[4] This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

This compound is an imidazobenzodiazepine derivative that positively and allosterically modulates the GABAA receptor, a ligand-gated chloride ion channel. The binding of this compound to the GABAA receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the cell. This hyperpolarizes the cell membrane, resulting in the relaxation of airway smooth muscle and the modulation of inflammatory cell activity. GABAA receptors are expressed on various cells in the lungs, including airway smooth muscle cells and immune cells like T-lymphocytes and macrophages, which are key players in asthma pathophysiology.

Signaling Pathway

The proposed signaling pathway for this compound's action in the airways involves its binding to specific GABAA receptor subtypes present on airway smooth muscle and inflammatory cells. This binding potentiates the inhibitory effects of GABA, leading to a cascade of events that ultimately results in bronchodilation and a reduction in airway inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity

| Parameter | Value | Species/System | Reference |

| IC50 (GABAAR Binding) | 26.3 nM | Rat Brain | |

| EC50 (CD4+ T-cell Transmembrane Current) | 17 nM | Mouse | |

| Relaxation of Pre-contracted Airway Smooth Muscle | Effective at low µM concentrations | Guinea Pig Tracheal Rings | |

| Relaxation of MCh-contracted Peripheral Airways | 33.4 ± 3.5% relaxation | Mouse Precision-Cut Lung Slices |

Table 2: In Vivo Efficacy in Murine Asthma Models

| Model | Administration | Dose | Effect | Reference |

| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 20 mg/kg | Reduced CD4+ T-cell numbers | |

| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 50 mg/kg | Attenuated airway hyperresponsiveness | |

| Ovalbumin-induced Asthma | Oral (b.i.d. for 5 days) | 100 mg/kg | Reduced eosinophils and macrophages | |

| Methacholine-induced Bronchoconstriction | Nebulized | 10.8 mg/kg | Reduced airway hyperresponsiveness | |

| IFN-γ and LPS-induced Airway Inflammation | Nebulized | 7.2 mg/kg | Reduced airway hyperresponsiveness | |

| IFN-γ and LPS-induced Airway Inflammation | Oral (daily for 3 days) | 100 mg/kg | Reduced airway hyperresponsiveness |

Table 3: Pharmacokinetic Profile in Mice

| Parameter | Oral (25 mg/kg) | Intraperitoneal (25 mg/kg) | Intravenous (1 mg/kg) | Nebulized (7.5 mM) | Reference |

| t1/2 (serum/blood) | 13.9 hr | ~4-6 hr | ~1-2 hr | - | |

| t1/2 (lung) | 3.9 hr | ~4-6 hr | ~1-2 hr | Sustained for at least 25 min | |

| AUC (serum) | 84.0 µM/h | - | - | - | |

| AUC (lung) | 56.0 µM/h | - | - | - | |

| Cmax (blood) | 8.24 µg/g | - | - | - | |

| Cmax (lung) | 4.39 µg/g | - | - | - | |

| Brain Concentration | Negligible (mean Cmax of 0.48 µg/g) | Very low | Very low | Minimal |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

GABAA Receptor Binding Assay

The affinity of this compound for GABAA receptors was determined using a competitive radioligand binding assay.

-

Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the GABAA receptors.

-

Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor (e.g., [3H]-flunitrazepam) and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Ex Vivo Airway Smooth Muscle Relaxation

The ability of this compound to relax pre-contracted airway smooth muscle is assessed using organ bath experiments.

-

Tissue Preparation: Tracheal rings from guinea pigs or human donor tissue are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction: The tracheal rings are pre-contracted with an agent such as histamine (B1213489) or substance P to induce a stable muscle tone.

-

Drug Administration: Increasing concentrations of this compound are cumulatively added to the organ bath.

-

Measurement: Changes in isometric tension are continuously recorded to measure the degree of relaxation.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension.

In Vivo Airway Hyperresponsiveness Measurement

The forced-oscillation technique or whole-body plethysmography is used to measure airway hyperresponsiveness in animal models of asthma.

-

Animal Model: An asthma-like phenotype is induced in mice through sensitization and challenge with an allergen such as ovalbumin (OVA) or house dust mite (HDM) extract.

-

Drug Administration: this compound or a vehicle control is administered to the mice via the desired route (e.g., oral gavage, nebulization).

-

Measurement of Airway Mechanics:

-

Forced-Oscillation Technique: Anesthetized and mechanically ventilated mice are challenged with increasing concentrations of a bronchoconstrictor (e.g., methacholine), and changes in central airway resistance (Rn) are measured.

-

Whole-Body Plethysmography: Conscious, unrestrained mice are placed in a chamber and exposed to nebulized methacholine, while changes in specific airway resistance (sRaw) are recorded.

-

-

Data Analysis: The results are used to construct a dose-response curve to methacholine, allowing for the assessment of airway hyperresponsiveness and the effect of this compound.

Pharmacokinetic Studies

The absorption, distribution, metabolism, and excretion (ADME) of this compound are evaluated through pharmacokinetic studies in animals.

-

Drug Administration: A defined dose of this compound is administered to mice via various routes (oral, intravenous, intraperitoneal).

-

Sample Collection: At predetermined time points, blood, lung, and brain tissues are collected.

-

Quantification: The concentration of this compound and its metabolites in the collected samples is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Metabolism and Excretion

This compound does not undergo Phase I metabolism. It is primarily metabolized through Phase II conjugation, with glucuronidation being the main pathway for oral administration. Following intravenous and intraperitoneal administration, this compound glucoside and this compound taurine (B1682933) are also significant metabolites. The metabolites, such as this compound glucuronide and taurine, have been shown to bind to GABAA receptors, albeit with approximately 10-fold weaker affinity than the parent compound. Unchanged this compound and its metabolites are excreted in both urine and feces.

Safety and Toxicology

Preclinical studies have demonstrated a favorable safety profile for this compound.

-

CNS Safety: Due to its limited brain distribution, this compound does not cause sedation or sensorimotor impairment in mice, even at high oral doses (up to 1000 mg/kg).

-

Immunotoxicity: A 28-day repeat-dose immunotoxicity study in mice showed no signs of general toxicity, as determined by animal weight, organ weight, or hematology. This compound did not alter the number of circulating lymphocytes, monocytes, or granulocytes and did not suppress systemic humoral immune function.

-

Cardiovascular Safety: this compound does not inhibit the hERG channel and has shown no adverse cardiovascular effects following a 100 mg/kg intraperitoneal dose.

-

Genotoxicity: Initial genotoxicity studies have not revealed any evidence of DNA damage.

Conclusion

This compound is a promising drug candidate for the treatment of asthma with a unique dual mechanism of action that addresses both bronchoconstriction and airway inflammation. Its pharmacological profile is characterized by potent and selective modulation of GABAA receptors in the lung, favorable pharmacokinetics with limited brain exposure, and a strong preclinical safety profile. These attributes make this compound a compelling candidate for further clinical development as a novel, orally administered therapy for patients with asthma.

References

- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwmrf.org [uwmrf.org]

- 3. Identification and Quantification of this compound metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

The Immunomodulatory Role of MIDD0301 in the Lung: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MIDD0301 is a novel, first-in-class, orally available small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Initially developed for its bronchodilatory effects in asthma, emerging evidence has highlighted its significant immunomodulatory properties within the pulmonary system. This technical guide provides an in-depth overview of the current understanding of this compound's role in modulating immune responses in the lung, with a focus on its mechanism of action, effects on various immune cell populations, and impact on key inflammatory signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for inflammatory lung diseases.

Mechanism of Action: Targeting GABA-A Receptors on Immune Cells

The primary mechanism of action of this compound is its positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, increase chloride ion influx, leading to hyperpolarization of the cell membrane and subsequent inhibition of cellular activity.[1][2] Importantly, functional GABA-A receptors are not only present in the central nervous system but have also been identified on various immune cells, including T-lymphocytes and macrophages, as well as on airway smooth muscle cells.[1][2]

This compound enhances the effect of endogenous GABA, leading to a more profound and sustained inhibition of the activity of these immune cells. This targeted action within the lung, coupled with its negligible brain distribution, minimizes the risk of central nervous system side effects.[1]

Quantitative Effects of this compound on Lung Inflammation

Numerous preclinical studies using murine models of allergic asthma have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Cell Type | Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Percentage Reduction vs. Vehicle | Reference |

| Eosinophils | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |

| Macrophages | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |

| CD4+ T-lymphocytes | Ovalbumin-induced asthma | 20 mg/kg b.i.d. | Oral | 5 days | Significant reduction | |

| CD4+ T-lymphocytes | Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | 5 days | Significant reduction |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in the Lung

| Cytokine | Animal Model | This compound Dosage | Route of Administration | Duration of Treatment | Outcome | Reference |

| IL-4 | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased | |

| IL-17A | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased | |

| TNF-α | Ovalbumin-induced asthma | 20-100 mg/kg b.i.d. | Oral | 5 days | Significantly decreased |

Table 3: Effect of this compound on Airway Hyperresponsiveness (AHR)

| Animal Model | This compound Dosage | Route of Administration | Outcome | Reference |

| Ovalbumin-induced asthma | 50 mg/kg b.i.d. | Oral | Significantly attenuated AHR | |

| Ovalbumin-induced asthma | 100 mg/kg b.i.d. | Oral | Significantly attenuated AHR | |

| House Dust Mite-induced asthma | Nebulized | Reduced AHR | ||

| Steroid-resistant asthma (LPS + IFN-γ) | 200 mg/kg/day | Oral | Significantly reduced AHR |

Signaling Pathways Modulated by this compound

The immunomodulatory effects of this compound are mediated through its influence on key intracellular signaling pathways within immune cells.

GABA-A Receptor Signaling Cascade

The binding of this compound to the GABA-A receptor potentiates the influx of chloride ions, leading to hyperpolarization of the cell membrane. This change in membrane potential is a critical event that can influence a variety of downstream signaling pathways.

Caption: this compound potentiates GABA-A receptor-mediated chloride influx.

Inhibition of the NF-κB Pathway

A crucial mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of pro-inflammatory gene expression, including cytokines like TNF-α and IL-17. Evidence suggests that GABA-A receptor activation can suppress the activation of NF-κB.

Caption: this compound inhibits the NF-κB signaling pathway.

Crosstalk with Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS). In the context of lung inflammation, the TLR4 signaling pathway, which often converges on NF-κB activation, is a critical driver of the inflammatory cascade. There is evidence to suggest that GABAergic signaling can negatively regulate TLR4-mediated inflammation.

Caption: this compound may inhibit TLR4 signaling through GABA-A receptors.

Experimental Protocols

Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a widely used model to study the pathophysiology of allergic asthma and to evaluate the efficacy of novel therapeutics.

-

Sensitization: BALB/c mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of ovalbumin emulsified in 2 mg of aluminum hydroxide (B78521) in phosphate-buffered saline (PBS) on days 0 and 14.

-

Challenge: From day 21 to day 25, mice are challenged daily for 30 minutes with an aerosolized solution of 1% ovalbumin in PBS.

-

This compound Administration: this compound is administered orally (e.g., 20, 50, or 100 mg/kg b.i.d.) during the challenge period.

-

Readouts: 24 hours after the final challenge, airway hyperresponsiveness to methacholine (B1211447) is measured. Bronchoalveolar lavage fluid (BALF) is collected to assess inflammatory cell influx (eosinophils, macrophages, lymphocytes) by flow cytometry. Lung tissue can be harvested for cytokine analysis (ELISA or qPCR) and histological examination.

House Dust Mite (HDM)-Induced Allergic Asthma Model

This model is considered more clinically relevant to human asthma as HDM is a common human allergen.

-

Sensitization and Challenge: Mice are intranasally instilled with HDM extract (e.g., 25 µg in 50 µL of saline) on day 0, followed by daily challenges from day 7 to 11.

-

This compound Administration: this compound can be administered via nebulization or orally during the challenge phase.

-

Readouts: Similar to the OVA model, AHR, BALF cell counts, and lung cytokine levels are assessed.

Steroid-Resistant Asthma Model (LPS and IFN-γ)

This model mimics a severe form of asthma that is poorly responsive to corticosteroid treatment.

-

Induction: Mice are intratracheally administered with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce a steroid-resistant phenotype.

-

This compound Administration: this compound is administered orally.

-

Readouts: AHR is the primary readout to assess the efficacy of this compound in overcoming steroid resistance.

Bronchoalveolar Lavage Fluid (BALF) Analysis

-

Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile PBS (e.g., 3 x 0.5 mL).

-

Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes) are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Cytokine Analysis: The supernatant from the centrifuged BALF can be used to measure cytokine levels using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

Conclusion

This compound represents a promising therapeutic candidate for inflammatory lung diseases due to its dual action as a bronchodilator and a potent immunomodulator. Its ability to selectively target GABA-A receptors on immune cells in the lung provides a novel mechanism to dampen the inflammatory cascade, reduce airway hyperresponsiveness, and decrease the influx of key inflammatory cells. The inhibition of the NF-κB pathway appears to be a central mechanism underlying its anti-inflammatory effects. Further research into the detailed molecular interactions and signaling cascades modulated by this compound will continue to elucidate its full therapeutic potential and pave the way for its clinical development in the treatment of asthma and other inflammatory respiratory conditions.

References

- 1. The GABA and GABA-Receptor System in Inflammation, Anti-Tumor Immune Responses, and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABA Regulates Release of Inflammatory Cytokines From Peripheral Blood Mononuclear Cells and CD4+ T Cells and Is Immunosuppressive in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of MIDD0301 in Murine Asthma Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

MIDD0301 is a first-in-class, orally available small molecule being investigated for the treatment of asthma. It functions as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a novel mechanism of action that combines bronchodilator and anti-inflammatory effects[1][2][3]. Studies in murine models of allergic asthma have demonstrated its efficacy in reducing airway hyperresponsiveness (AHR), decreasing inflammatory cell infiltration, and lowering the levels of pro-inflammatory cytokines in the lungs following oral administration[2].

I. Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies involving the oral administration of this compound in murine models of asthma.

Table 1: Effect of Oral this compound on Airway Hyperresponsiveness (AHR) in Ovalbumin-Sensitized/Challenged Mice

| Treatment Group | Dosage | Administration Route | Duration | Outcome |

| Vehicle | - | Oral | 5 days | - |

| This compound | 20 mg/kg, b.i.d. | Oral | 5 days | Did not significantly reduce AHR[2] |

| This compound | 50 mg/kg, b.i.d. | Oral | 5 days | Significantly reduced AHR at a 12.5 mg/kg methacholine (B1211447) challenge |

Table 2: Effect of Oral this compound on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)

| Cell Type | Dosage | Administration Route | Duration | % Reduction vs. Vehicle |

| Eosinophils | 100 mg/kg, b.i.d. | Oral | 5 days | Significant reduction |

| Macrophages | Not specified | Oral | Not specified | Reduction observed |

| CD4+ T cells | 20 mg/kg, b.i.d. | Oral | 5 days | Significant reduction |

Table 3: Effect of Oral this compound on Lung Cytokine Levels

| Cytokine | Dosage | Administration Route | Duration | Outcome |

| IL-17A | Not specified | Oral | 5 days | Significantly reduced |

| IL-4 | Not specified | Oral | 5 days | Significantly reduced |

| TNF-α | Not specified | Oral | 5 days | Significantly reduced |

| IL-10 | Not specified | Oral | 5 days | No significant change |

II. Experimental Protocols

A. Ovalbumin (OVA)-Induced Allergic Asthma Model

This is a commonly used model to induce an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased mucus production.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Al(OH)3) adjuvant (e.g., Imject™ Alum)

-

Phosphate-buffered saline (PBS), sterile

-

This compound

-

Vehicle for this compound (see Protocol B)

Protocol:

-

Sensitization:

-

On day 0 and day 14, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

-

Challenge:

-

From day 21 to day 25, challenge the mice by intranasal administration of 10 µg of OVA in 50 µL of PBS daily.

-

-

Treatment:

-

Administer this compound or vehicle orally, as described in Protocol B, concurrently with the challenge phase (e.g., from day 21 to day 25).

-

-

Endpoint Analysis:

-

24-48 hours after the final OVA challenge, perform endpoint analyses such as measurement of airway hyperresponsiveness (Protocol C) and collection of bronchoalveolar lavage fluid (Protocol D).

-

B. Oral Administration of this compound

This compound can be administered orally via gavage or formulated in a palatable medium.

1. Oral Gavage Formulation:

-

Prepare a vehicle solution of 2% hydroxypropylmethylcellulose (B13716658) and 2.5% polyethylene (B3416737) glycol in sterile water.

-

Suspend this compound in the vehicle to the desired concentration (e.g., for a 20 mg/kg dose in a 20g mouse, prepare a 2 mg/mL solution to administer 0.2 mL).

-

Administer the solution (typically 0.2 mL) to mice using a 20G gavage needle.

-

Dosing is typically performed twice daily (b.i.d.).

2. Peanut Butter Formulation:

-

This method is suitable for longer-term studies to reduce the stress associated with gavage.

-

Mix the calculated dose of this compound (e.g., 100 mg/kg) into a small, standardized amount of peanut butter (e.g., 100 mg).

-

Present the formulated peanut butter to individual mice in separate containers. Ensure consumption of the entire dose.

-

This is typically performed twice daily.

C. Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor agent like methacholine using a whole-body plethysmograph.

Materials:

-

Whole-body plethysmograph system

-

Methacholine solution in PBS (e.g., 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer

Protocol:

-

Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize.

-

Record baseline readings for 3 minutes.

-

Nebulize PBS (vehicle control) into the chamber and record readings.

-

Sequentially nebulize increasing concentrations of methacholine.

-

Record respiratory parameters for 3-5 minutes after each methacholine challenge.

-

The primary parameter measured is the enhanced pause (Penh), a calculated value that correlates with airway resistance. A significant increase in Penh in response to methacholine indicates AHR. Oral treatment with effective doses of this compound is expected to attenuate the methacholine-induced increase in Penh.

D. Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Tracheal cannula

-

Surgical tools (scissors, forceps)

-

Ice-cold PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin and slides

-

Diff-Quik stain

Protocol:

-

Anesthetize the mouse via i.p. injection.

-

Expose the trachea through a midline incision and insert a cannula.

-

Secure the cannula with a suture.

-

Wash the lungs by instilling and withdrawing 1 mL of ice-cold PBS through the cannula three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF at low speed (e.g., 300 x g for 10 minutes at 4°C).

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides from the cell suspension.

-

Stain the slides with Diff-Quik to perform differential cell counts (identifying eosinophils, macrophages, lymphocytes, and neutrophils) based on morphology. A reduction in eosinophils and CD4+ T-cells is indicative of this compound's anti-inflammatory effect.

III. Visualizations: Signaling Pathways and Workflows

Caption: Proposed mechanism of action for this compound in the lung.

References

- 1. This compound – A first-in-class anti-inflammatory asthma drug targets GABAA receptors without causing systemic immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uwmrf.org [uwmrf.org]

Nebulization of MIDD0301 for Preclinical Asthma Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma, a chronic inflammatory disease of the airways, presents a significant global health challenge. While current therapies offer symptomatic relief, many patients experience disease progression, necessitating higher doses or combination therapies with increased risks of adverse effects.[1] MIDD0301 has emerged as a promising novel therapeutic candidate for asthma. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A receptor (GABA-A R), targeting these receptors in the lung to induce bronchodilation and reduce inflammation.[1][2][3] Notably, this compound has been designed to have limited brain distribution, thereby avoiding central nervous system (CNS) side effects commonly associated with GABA-A R modulators.[4]

This document provides detailed application notes and protocols for the nebulization of this compound in preclinical asthma research, based on established murine models.

Mechanism of Action

This compound exerts its therapeutic effects by potentiating the activity of GABA-A receptors located on airway smooth muscle and various immune cells. This novel mechanism of action offers an alternative to traditional asthma therapies. The binding of this compound to the GABA-A receptor enhances the influx of chloride ions into the cell, leading to hyperpolarization and subsequent relaxation of constricted airway smooth muscle. Furthermore, its action on immune cells helps to attenuate the inflammatory response characteristic of asthma.

Data Presentation

Table 1: Efficacy of Nebulized this compound in Murine Asthma Models

| Asthma Model | Animal Strain | This compound Dose (Nebulized) | Comparator(s) | Key Findings | Reference(s) |

| Ovalbumin (OVA)-induced Allergic Asthma | Swiss Webster | Prophylactic | Albuterol, Montelukast | Reduced methacholine-induced bronchoconstriction; comparable or better potency than comparators. | |

| House Dust Mite (HDM)-induced Allergic Asthma | Swiss Webster | Prophylactic | Albuterol, Montelukast | Effectively reduced subsequent methacholine-induced bronchoconstriction. | |

| Steroid-Resistant Asthma (LPS + IFN-γ) | Swiss Webster | 3, 7.2, 10 mg/kg | Albuterol (7.2 mg/kg), Fluticasone, Dexamethasone (B1670325) (oral) | Demonstrated similar reduction of airway hyperresponsiveness to albuterol and fluticasone; oral dexamethasone was ineffective. | |

| Methacholine-induced Bronchospasm (Reversal) | Not Specified | Not Specified | Albuterol | Effective in reversing bronchospasm, comparable to albuterol. |

Table 2: Pharmacokinetic and Safety Profile of Nebulized this compound

| Parameter | Value/Observation | Animal Model | Reference(s) |

| Pharmacokinetics | |||

| Lung Deposition (Whole Body Plethysmograph) | ~0.06% of nebulized dose | Mouse | |

| Therapeutic Levels in Lung (Sustained) | At least 25 minutes | Mouse | |

| Brain Exposure | Minimal | Mouse | |

| Safety | |||

| Sensorimotor Effects (CNS) | No observable adverse effects at high doses (100-150 mg/kg nebulized) | Mouse | |

| Respiratory Depression | No observable adverse effects | Mouse | |

| Cardiovascular Effects | No adverse effects observed following 100 mg/kg i.p. dosing | Mouse | |

| Immunotoxicity (28-day repeat oral dosing) | No signs of general toxicity or systemic immune suppression | Mouse |

Experimental Protocols

Protocol 1: Induction of Allergic Asthma using Ovalbumin (OVA) Sensitization

This protocol describes the induction of an allergic asthma phenotype in mice through sensitization and challenge with ovalbumin.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (Alum)

-

Sterile saline

-

Mice (e.g., BALB/c or Swiss Webster)

-

Isoflurane (B1672236) for anesthesia

-

Intranasal administration apparatus

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice via intraperitoneal (i.p.) injection of OVA mixed with alum. A typical dose is 20 µg OVA in 2 mg of alum in a total volume of 200 µL saline.

-

A control group should receive i.p. injections of saline with alum.

-

-

Challenge:

-

Following the sensitization period, challenge the mice for 5 consecutive days by intranasal (i.n.) administration of OVA (e.g., 1 mg/kg/day) while under light isoflurane anesthesia.

-

The control group is challenged with i.n. saline.

-

-

Treatment:

-

During the challenge period, administer nebulized this compound, vehicle, or a comparator drug (e.g., albuterol) to respective groups of mice prior to the OVA challenge.

-

Protocol 2: Nebulization of this compound and Measurement of Airway Hyperresponsiveness (AHR)

This protocol details the procedure for administering this compound via nebulization and subsequently measuring airway hyperresponsiveness to a bronchoconstrictor agent like methacholine (B1211447) using whole-body plethysmography.

Materials:

-

This compound solution for nebulization

-

Vehicle control solution

-

Methacholine solution (e.g., 40 mg/mL)

-

Whole-body plethysmograph system

-

Nebulizer compatible with the plethysmograph

Procedure:

-

Acclimatization:

-

Place the mouse in the whole-body plethysmograph chamber and allow it to acclimatize for at least 1 minute.

-

-

Prophylactic Drug Administration:

-

Nebulize the vehicle, this compound, or a comparator drug (e.g., albuterol) into the chamber and record the specific airway resistance (sRaw) for 3 minutes.

-

-

Methacholine Challenge:

-

After a 1-minute acclimatization period following drug administration, nebulize a solution of methacholine (e.g., 40 mg/mL, 20 µL) into the chamber.

-

Acquire sRaw data for 3 minutes.

-

-

Repeated Challenges:

-

Repeat the acclimatization and methacholine challenge cycle for a total of five times to assess the duration of the drug's effect.

-

-

Data Analysis:

-

Calculate the average sRaw values for each treatment group at each methacholine challenge to determine the extent of bronchoprotection.

-

Conclusion

Nebulized this compound represents a promising therapeutic strategy for asthma, demonstrating significant efficacy in various preclinical models, including those resistant to current standard-of-care treatments. Its novel mechanism of action, targeting GABA-A receptors in the lung, combined with a favorable safety profile characterized by minimal CNS effects, positions it as a strong candidate for further development. The protocols outlined in this document provide a framework for researchers to investigate the therapeutic potential of nebulized this compound in preclinical settings.

References

- 1. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel orally available asthma drug candidate that reduces smooth muscle constriction and inflammation by targeting GABAA receptors in the lung - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nebulized this compound Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Treatments for Asthma Targeting GABA(A) Receptors in the Lung - Milwaukee Institute for Drug Discovery [uwm.edu]

Application Notes and Protocols for MIDD0301 Efficacy Testing in an Ovalbumin-Induced Asthma Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells.[1][2][3] The ovalbumin (OVA)-induced asthma model in mice is a widely used and well-established preclinical model that mimics many of the key features of human allergic asthma, including eosinophilic inflammation, elevated serum IgE, and AHR.[4][5] This model is crucial for evaluating the efficacy of novel therapeutic agents for asthma.

MIDD0301 is a novel, orally available, first-in-class small molecule that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike traditional asthma therapies, this compound targets GABA-A receptors present on airway smooth muscle and inflammatory cells, offering a unique mechanism of action. Studies have demonstrated its potential to relax constricted airway smooth muscle, reduce airway hyperresponsiveness, and exert anti-inflammatory effects in the lungs without causing systemic immune suppression.

These application notes provide a detailed protocol for inducing an ovalbumin-induced asthma model and utilizing it to test the efficacy of this compound.

Mechanism of Action of this compound in Asthma

This compound's therapeutic effects in asthma are mediated through its interaction with GABA-A receptors, which are ligand-gated chloride ion channels. While renowned for their role in the central nervous system, functional GABA-A receptors are also expressed on various cells in the lungs, including airway smooth muscle cells, epithelial cells, and immune cells like CD4+ T cells and alveolar macrophages.

By acting as a positive allosteric modulator, this compound enhances the effect of GABA on these receptors, leading to:

-

Bronchodilation: Relaxation of constricted airway smooth muscle.

-

Anti-inflammatory effects: Reduction in the number of inflammatory cells, such as eosinophils, macrophages, and CD4+ T cells, in the lungs. This is accompanied by a decrease in the levels of pro-inflammatory cytokines like IL-4, IL-5, IL-13, IL-17, and TNF-α.

Importantly, this compound has been designed to have limited brain distribution, thereby minimizing the risk of central nervous system side effects often associated with other GABA-A receptor modulators.

Experimental Protocols

Ovalbumin-Induced Asthma Model Protocol

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin sensitization and challenge.

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Sterile phosphate-buffered saline (PBS)

-

Ketamine and xylazine (B1663881) for anesthesia

-

Nebulizer (e.g., ultrasonic or jet nebulizer)

-

BALB/c or C57BL/6 mice (6-8 weeks old)

Procedure:

-

Sensitization:

-

On day 0 and day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile PBS.

-

A control group should be injected with aluminum hydroxide in PBS alone.

-

-

Challenge:

-

Starting on day 14, challenge the mice with an aerosolized solution of 1% OVA in sterile PBS for 30 minutes daily for four consecutive days (days 14, 15, 16, and 17).

-

The control group should be challenged with aerosolized PBS only.

-

-

This compound Treatment:

-

This compound can be administered orally (p.o.) or via nebulization.

-

Oral Administration: A typical dosing regimen is 20-100 mg/kg of this compound administered twice daily (b.i.d.) for 5 days, starting before the OVA challenge phase.

-

Nebulized Administration: Nebulized this compound can be administered prophylactically before each methacholine (B1211447) challenge.

-

A vehicle control group (for this compound) should be included.

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

24 hours after the final OVA challenge, assess AHR by measuring the response to increasing concentrations of nebulized methacholine using a whole-body plethysmograph.

-

-